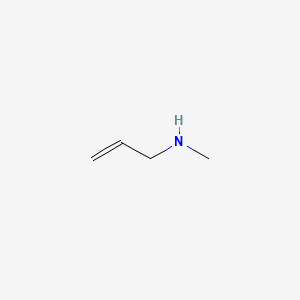

N-Allylmethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-3-4-5-2/h3,5H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXXVNYDGIXMIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073219 | |

| Record name | 2-Propen-1-amine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-37-2 | |

| Record name | Methylallylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-amine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-amine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylallylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allylmethylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXA5N62PYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Allylmethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allylmethylamine (CAS No. 627-37-2), also known as N-methylallylamine, is a versatile primary amine with significant applications in organic synthesis and materials science.[1][2][3] Its unique structure, featuring both an allyl group and a methyl group attached to a nitrogen atom, imparts specific reactivity that makes it a valuable building block in the synthesis of pharmaceuticals and polymers.[2][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows to support researchers in its application.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉N | [1][2][5][6] |

| Molecular Weight | 71.12 g/mol | [1][5][7] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 64-66 °C (at 760 mmHg) | [1][2][3][5][7][8][9] |

| Melting Point | -76 °C | [5] |

| Density | 0.741 g/mL at 25 °C | [1][2][3][7][8] |

| Flash Point | -28 °C (-18.4 °F) (closed cup) | [7] |

| Water Solubility | Miscible | [1][2][3][4] |

| pKa (Predicted) | 9.88 ± 0.10 | [1][2][3] |

| logP | 0.27 - 0.4 | [5] |

| Refractive Index (n20/D) | 1.412 | [1][2][3][7][8] |

| CAS Number | 627-37-2 | [1][2][3][4][5][6][7][] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of allyl chloride with an aqueous solution of methylamine (B109427).[11]

General Procedure:

-

Reaction Setup: A dropping funnel is charged with allyl chloride. A reaction flask is charged with a 40% aqueous solution of methylamine. The molar ratio of allyl chloride to methylamine is typically 4:1.

-

Addition: The allyl chloride is added dropwise to the constantly stirred methylamine solution at room temperature.

-

Reaction: The mixture is stirred for 3-4 hours at room temperature to allow the reaction to proceed to completion.

-

Acidification: The solution is then carefully acidified with hydrochloric acid (HCl).

-

Extraction: The acidified mixture is treated with ether to extract any unreacted allyl halide. The aqueous layer containing the amine hydrochloride is retained.

-

Concentration: The amine hydrochloride solution is concentrated under reduced pressure.

-

Liberation of the Amine: The concentrated solution is transferred to a Favorsky flask equipped with a condenser. A highly concentrated solution of potassium hydroxide (B78521) (KOH) is slowly added to the heated reaction mixture.

-

Distillation and Collection: The free amine distills as it is liberated. Fractions boiling between 40-70 °C are collected.[11]

-

Drying and Purification: The collected fraction is dried over anhydrous magnesium sulfate (B86663) (MgSO₄). After a day, the amine layer is decanted and further dried over MgSO₄ before being purified by distillation from a Favorsky flask to yield this compound (boiling point 64-66 °C).[11]

Caption: Workflow for the synthesis of this compound.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter for understanding the behavior of ionizable compounds in solution. Potentiometric titration is a widely used and reliable method for its determination.[12][13]

Methodology:

-

Instrument Calibration: Calibrate a potentiometer (pH meter) using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[12]

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in deionized water. To maintain a constant ionic strength throughout the titration, add a salt solution such as 0.15 M potassium chloride (KCl).[12]

-

Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide and other gases that could interfere with the pH measurement.[12]

-

Titration Setup: Place the solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Titrate the this compound solution (a weak base) with a standardized solution of a strong acid, such as 0.1 M hydrochloric acid (HCl). Add the titrant in small, precise increments.[12]

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize (e.g., drift of less than 0.01 pH units per minute) and record the pH and the volume of titrant added.[12]

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will be sigmoidal. The pKa of the conjugate acid is determined from the pH at the half-equivalence point (the point where half of the amine has been neutralized).[13][14]

Caption: Experimental workflow for pKa determination.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) quantifies the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the gold standard for experimental logP determination.[15][16]

Methodology:

-

Phase Preparation: Prepare two immiscible phases: n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them and allowing them to separate for at least 24 hours.[15][17]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[15]

-

Partitioning: Add a small aliquot of the stock solution to a known volume of the pre-saturated n-octanol and buffer mixture in a vial.[15]

-

Equilibration: Seal the vial and shake it gently for a sufficient period (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.[15]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Measurement: Carefully withdraw a sample from each phase. Determine the concentration of this compound in both the n-octanol and the aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[19]

P = [Concentration in n-octanol] / [Concentration in aqueous phase] logP = log₁₀(P)

Caption: Logical workflow for logP determination via shake-flask.

References

- 1. chembk.com [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 627-37-2 [chemicalbook.com]

- 4. This compound, 96% | Fisher Scientific [fishersci.ca]

- 5. This compound | CAS#:627-37-2 | Chemsrc [chemsrc.com]

- 6. scbt.com [scbt.com]

- 7. This compound 96 627-37-2 [sigmaaldrich.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. N-methyl-allylamine [stenutz.eu]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. quora.com [quora.com]

- 15. enamine.net [enamine.net]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. agilent.com [agilent.com]

- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. acdlabs.com [acdlabs.com]

N-Allylmethylamine (CAS 627-37-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylmethylamine, with the Chemical Abstracts Service (CAS) number 627-37-2, is a versatile secondary amine that serves as a valuable building block in organic synthesis.[1][2] Its unique structure, featuring both a reactive allyl group and a methylamine (B109427) moiety, allows for its participation in a wide array of chemical transformations. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, reactivity, and key applications of this compound, with a focus on its role in polymer science and as an intermediate in the synthesis of pharmacologically active compounds. Detailed experimental protocols and spectroscopic data are presented to support further research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic amine odor.[2][3] It is miscible with water and is classified as a highly flammable and toxic substance.[1][3][4] A summary of its key quantitative properties is provided in Table 1.

Table 1: Quantitative Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉N | [3][4][5] |

| Molecular Weight | 71.12 g/mol | [1][3][5] |

| Boiling Point | 64-66 °C (lit.) | [3][5][6] |

| Density | 0.741 g/mL at 25 °C (lit.) | [3][5][6] |

| Refractive Index (n20/D) | 1.412 (lit.) | [3][5] |

| Flash Point | -19 °F (-28 °C) | [1][3] |

| Water Solubility | Miscible | [3][4] |

| pKa | 9.88 ± 0.10 (Predicted) | [3][4] |

| ¹H NMR (CDCl₃, ppm) | δ 5.88-5.75 (m, 1H), 5.17-5.07 (m, 2H), 3.19 (d, J=6.4 Hz, 2H), 2.37 (s, 3H), 1.35 (s, 1H) | [3] |

| ¹³C NMR (CDCl₃, ppm) | δ 136.1, 116.4, 55.9, 35.9 | [3] |

| Major Mass Spec Fragments (m/z) | 71 (M+), 56, 44, 42, 30 | [7] |

| IR Spectroscopy (cm⁻¹) | Key peaks include C-H stretch (alkene and alkane), N-H bend, C=C stretch, and C-N stretch. | [6][7] |

Synthesis and Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the direct alkylation of methylamine with an allyl halide, such as allyl chloride.[1]

Experimental Protocol: Synthesis of this compound [3]

-

Materials:

-

40% aqueous solution of methylamine

-

Allyl chloride

-

Hydrochloric acid (HCl)

-

Potassium hydroxide (B78521) (KOH)

-

Ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

In a fume hood, to a stirred 40% aqueous solution of methylamine at room temperature, add allyl chloride dropwise. A molar ratio of approximately 4:1 methylamine to allyl chloride is recommended.

-

Continue stirring the reaction mixture at room temperature for 3-4 hours.

-

Carefully acidify the solution with hydrochloric acid.

-

Extract the mixture with ether to remove any unreacted allyl chloride.

-

Concentrate the aqueous amine hydrochloride solution under reduced pressure.

-

Transfer the concentrated solution to a distillation apparatus.

-

Slowly add a highly concentrated solution of potassium hydroxide to the heated reaction mixture.

-

Collect the fraction boiling between 40-70 °C.

-

Dry the collected fraction over anhydrous magnesium sulfate.

-

Decant the amine layer and redistill to obtain pure this compound (boiling point: 64-66 °C).

-

Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in organic chemistry. The secondary amine can act as a nucleophile, while the allyl group can participate in various addition and polymerization reactions.[1]

Polymer Science

This compound is utilized as a functional monomer in the synthesis of specialty polymers.[1][3] For instance, it can be copolymerized with monomers like methyl methacrylate (B99206) and butyl methacrylate to create terpolymers such as poly(methyl methacrylate-butyl methacrylate-N-allylmethylamine) (PMBA).[3] These polymers have shown potential in environmental applications, for example, as films for the development of photo-catalytic cells due to the ability of the amine groups to coordinate with metal ions like Cd(II) and Zn(II).[1][3]

Experimental Protocol: General Procedure for Free Radical Copolymerization

-

Materials:

-

Methyl methacrylate (MMA)

-

Butyl acrylate (B77674) (BA)

-

This compound

-

Benzoyl peroxide (initiator)

-

N,N-dimethylaniline (activator)

-

Methanol

-

-

Procedure:

-

Purify the monomers (MMA, BA, and this compound) by removing inhibitors, for example, by extraction with a 10% sodium hydroxide solution.

-

In a reaction vessel, combine the desired ratio of MMA, BA, and this compound.

-

Add a catalytic amount of N,N-dimethylaniline and the initiator, benzoyl peroxide.

-

Heat the mixture in a boiling water bath to initiate polymerization.

-

Monitor the progress of the polymerization.

-

After the desired time, cool the reaction vessel and dissolve the resulting polymer in acetone.

-

Precipitate the polymer by pouring the acetone solution into a large volume of vigorously stirred methanol.

-

Collect the precipitated polymer by vacuum filtration and dry to a constant weight.

-

Pharmaceutical and Chemical Intermediate

This compound serves as a precursor in the synthesis of various organic compounds, including those with potential biological activity.[1] It is a key component in the production of N-allyl-α,α-dichloro-N-methylacetamide.[3] Furthermore, the allylamine (B125299) structural motif is present in a class of antifungal agents, such as naftifine (B1207962) and terbinafine, which act by inhibiting squalene (B77637) epoxidase.[8][9] While this compound itself is not these drugs, its chemical structure is relevant to the synthesis of analogues for drug discovery research.

General Reactivity:

-

Alkylation: As a secondary amine, it can undergo further alkylation to form tertiary amines.[1]

-

Condensation: It can react with carbonyl compounds to form imines or enamines.[1]

-

Hydrogenation: The double bond of the allyl group can be reduced to a propyl group.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[4][7]

-

Hazards: Highly flammable liquid and vapor.[5][7] Toxic by inhalation, in contact with skin, and if swallowed.[4][10] Causes severe skin burns and eye damage.[7][10]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[4][5] Keep away from heat, sparks, and open flames.[7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][7] Recommended storage temperature is 2-8°C.[3][5]

Conclusion

This compound (CAS 627-37-2) is a valuable and versatile chemical intermediate with established applications in polymer chemistry and potential for use in the synthesis of novel compounds for drug discovery. Its synthesis is straightforward, and its reactivity allows for a broad range of chemical modifications. Researchers and developers should be aware of its hazardous nature and handle it with appropriate care. This guide provides a solid foundation of its properties and protocols to facilitate its use in further scientific exploration.

References

- 1. This compound(627-37-2) 1H NMR spectrum [chemicalbook.com]

- 2. One Part of Chemistry: Synthesis of poly(methyl methacrylate) or poly(methyl methacrylate)-co-poly(butyl acrylate) & characterization of the polymers by infrared spectroscopy (IR) [1chemistry.blogspot.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Epigenetic mechanisms of alveolar macrophage activation in chemical-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. N-Methylallylamine [webbook.nist.gov]

- 7. N-Methylallylamine | C4H9N | CID 69391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to N-Allylmethylamine: Molecular Structure and Properties

This technical guide provides a comprehensive overview of N-Allylmethylamine, a significant secondary amine in various chemical applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, physicochemical properties, and a representative synthesis protocol.

Molecular Identity and Structure

This compound, also known by its IUPAC name N-methylprop-2-en-1-amine, is a chemical compound characterized by the presence of both an allyl group (CH₂=CH-CH₂) and a methylamino group (-NHCH₃).[1] Its chemical structure combines the reactivity of an alkene with the properties of a secondary amine.

The fundamental identifiers and structural representations of this compound are summarized below:

Physicochemical Data

The key quantitative properties of this compound are compiled in the table below, providing a clear reference for experimental and developmental work.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉N | [1][2][3] |

| Molecular Weight | 71.12 g/mol | [1][2] |

| Appearance | Clear colorless to yellow liquid | [7] |

| Density | 0.741 g/mL at 25 °C | [3][8] |

| Boiling Point | 64-66 °C | [3][8] |

| Flash Point | -28 °C (-18.4 °F) - closed cup | |

| Refractive Index | 1.412 (n20/D) | [3][8] |

| Water Solubility | Miscible | [3][8] |

| pKa | 9.88 ± 0.10 (Predicted) | [3] |

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an allyl halide with methylamine (B109427).[1][9] The following protocol is a general procedure for this synthesis.

Materials:

-

Allyl chloride

-

40% aqueous solution of methylamine

-

Hydrochloric acid (HCl)

-

Ether

-

Potassium hydroxide (B78521) (KOH) solution (highly concentrated)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction: Add allyl chloride in portions to a 40% aqueous solution of methylamine (in a 4:1 molar ratio, respectively) at room temperature with constant stirring.[9]

-

Continue stirring the solution at room temperature for 3-4 hours.[9]

-

Acidification and Extraction: Carefully acidify the mixture with HCl.[9] Extract the unreacted allyl chloride from the mixture using ether.[9]

-

Concentration: Concentrate the remaining amine hydrochloride solution under reduced pressure.[9]

-

Isolation: Transfer the concentrated solution to a Favorsky flask fitted with a Liebig condenser and a receiver cooled by ice.[9]

-

Slowly add a highly concentrated potassium hydroxide (KOH) solution to the heated reaction mixture.[9]

-

Distillation and Drying: Collect the fraction boiling between 40-70 °C.[9] Dry the collected fraction over magnesium sulfate (MgSO₄).[9] After a day in the refrigerator, decant the amine layer, dry it again over MgSO₄, and distill it from a Favorsky flask to obtain pure this compound.[9]

Visualization of Synthesis Workflow

The logical flow of the synthesis protocol described above can be visualized to provide a clear, step-by-step representation of the experimental process.

Caption: Workflow for the synthesis of this compound.

References

- 1. Buy this compound | 627-37-2 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. This compound, 96% | Fisher Scientific [fishersci.ca]

- 5. N-Methylallylamine | C4H9N | CID 69391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. H27551.06 [thermofisher.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound | 627-37-2 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of N-Allylmethylamine from Allyl Chloride and Methylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-allylmethylamine, a valuable secondary amine intermediate in organic synthesis and drug discovery. The document details the chemical reaction, experimental procedures, and physicochemical properties of the product, tailored for professionals in the fields of chemical research and pharmaceutical development. The allylamine (B125299) functional group is a key pharmacophore in various bioactive molecules, notably in the class of antifungal agents.

Reaction Scheme and Mechanism

The synthesis of this compound from allyl chloride and methylamine (B109427) is a classic example of a nucleophilic substitution reaction. The nitrogen atom of methylamine, acting as the nucleophile, attacks the electrophilic carbon atom of allyl chloride, which is adjacent to the chlorine atom. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.

Reaction:

CH₂=CHCH₂Cl + CH₃NH₂ → CH₂=CHCH₂NHCH₃ + HCl

Allyl Chloride + Methylamine → this compound + Hydrogen Chloride

The reaction is typically carried out in an aqueous solution of methylamine, which also acts as a base to neutralize the hydrogen chloride byproduct, forming methylammonium (B1206745) chloride. An excess of methylamine is often used to drive the reaction towards the formation of the secondary amine and minimize the formation of the tertiary amine, N,N-diallylmethylamine.

Caption: Reaction pathway for the synthesis of this compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₄H₉N |

| Molecular Weight | 71.12 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 64-66 °C (at 760 mmHg)[1][2] |

| Density | 0.741 g/mL at 25 °C[2] |

| Refractive Index (n²⁰/D) | 1.4110 - 1.412[1][2] |

| Yield | 65%[1] |

| ¹H NMR (300 MHz, DMSO-d₆ + CCl₄) | δ 1.28 (br.s, 1H, NH), 2.32 (s, 3H, CH₃), 3.11 (dt, 2H, CH₂), 5.01 (ddt, 1H, =CH₂), 5.11 (ddt, 1H, =CH₂), 5.81 (ddt, 1H, =CH)[1] |

| ¹³C NMR (75 MHz, DMSO-d₆ + CCl₄) | δ 35.2 (CH₃), 53.7 (CH₂), 114.6 (=CH₂), 136.8 (=CH)[1] |

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on established procedures.[1]

Materials:

-

Allyl chloride

-

40% aqueous solution of methylamine

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Potassium hydroxide (B78521) (KOH) solution (highly concentrated)

-

Magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Dropping funnel

-

Round-bottom flask

-

Magnetic stirrer

-

Favorsky flask

-

Liebig condenser

-

Ice bath

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask containing a 40% aqueous solution of methylamine, add allyl chloride in a 1:4 molar ratio (allyl chloride:methylamine) dropwise from a dropping funnel at room temperature with constant stirring.

-

Reaction: Stir the resulting solution at room temperature for 3-4 hours.

-

Work-up - Acidification and Extraction: Carefully acidify the reaction mixture with hydrochloric acid. Extract the unreacted allyl chloride with diethyl ether.

-

Concentration: Concentrate the aqueous amine hydrochloride solution under reduced pressure.

-

Liberation of the Amine: Transfer the concentrated amine hydrochloride solution to a Favorsky flask equipped with a Liebig condenser and a receiver cooled by an ice bath. Slowly add a highly concentrated potassium hydroxide solution through a dropping funnel to the heated reaction mixture.

-

Distillation and Drying: Collect the fraction boiling between 40-70 °C. Dry the collected fraction over magnesium sulfate (MgSO₄) and store in a refrigerator. After one day, decant the amine layer, dry it again over fresh MgSO₄, and distill from a Favorsky flask.

-

Final Product: Collect the pure this compound fraction at a boiling point of 64-66 °C.

Caption: Step-by-step experimental workflow for this compound synthesis.

Relevance in Drug Development

While this compound itself is not a therapeutic agent, it serves as a crucial building block in the synthesis of more complex molecules with potential biological activity. The allylamine moiety is a key structural feature in several antifungal drugs, such as Naftifine.[3] These drugs act by inhibiting the enzyme squalene (B77637) epoxidase, a critical component in the fungal ergosterol (B1671047) biosynthesis pathway. The N-methyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as its solubility, metabolic stability, and binding affinity to its target.

Furthermore, this compound is utilized in materials science, for instance, as a functional monomer in the creation of polymers.[4] This versatility underscores its importance as a readily accessible intermediate for various research and development applications, including the synthesis of novel pharmaceutical compounds. The straightforward synthesis of this compound allows for its incorporation into diverse molecular scaffolds for the exploration of new chemical space in drug discovery programs.

References

Spectroscopic Data of N-Allylmethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Allylmethylamine, a valuable building block in organic synthesis. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons and their neighboring environments in a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~5.8 | m | - | H-2 |

| ~5.1 | m | - | H-3a, H-3b |

| ~3.0 | d | ~6.0 | H-1 |

| ~2.3 | s | - | H-4 |

| ~1.5 | br s | - | N-H |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~136 | C-2 |

| ~116 | C-3 |

| ~56 | C-1 |

| ~36 | C-4 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled spectrum is usually acquired to simplify the spectrum to single peaks for each unique carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, broad | N-H stretch (secondary amine) |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2970, ~2850 | Strong | C-H stretch (alkane) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1120 | Medium | C-N stretch |

| ~990, ~915 | Strong | =C-H bend (alkene, out-of-plane) |

Experimental Protocol for FTIR Spectroscopy

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or neat liquid cell method can be used.

ATR-FTIR Protocol:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of this compound onto the center of the crystal.

-

Acquire the IR spectrum of the sample.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of volatile compounds like this compound.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Abundance (%) | Assignment |

| 71 | ~30 | [M]⁺ (Molecular Ion) |

| 56 | 100 | [M - CH₃]⁺ |

| 44 | ~80 | [CH₂=NHCH₃]⁺ |

| 41 | ~40 | [C₃H₅]⁺ (Allyl cation) |

| 30 | ~50 | [CH₂=NH₂]⁺ |

Experimental Protocol for Electron Ionization Mass Spectrometry

-

Introduce a small amount of the volatile this compound sample into the mass spectrometer, typically via a gas chromatography (GC) inlet or a direct insertion probe.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions and fragment ions are accelerated and separated by the mass analyzer.

-

The detector records the abundance of each ion at its specific mass-to-charge ratio.

Visualization of Spectroscopic Analysis

Relationship between Spectroscopic Techniques and Structural Information

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

General Experimental Workflow for Spectroscopic Analysis

The diagram below outlines a typical workflow for the spectroscopic analysis of a chemical sample like this compound.

An In-depth Technical Guide to the Solubility of N-Allylmethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Allylmethylamine (CAS 627-37-2), a secondary amine utilized in various chemical syntheses. The document details its solubility in aqueous and organic media, outlines standardized experimental protocols for solubility determination, and presents a logical framework for understanding its solubility profile based on physicochemical principles.

Introduction to this compound

This compound, also known as N-methylallylamine, is a colorless liquid with the chemical formula C₄H₉N. As a bifunctional molecule containing both an amine group and an alkene group, it serves as a versatile building block in organic synthesis. Understanding its solubility is critical for its application in reaction chemistry, purification processes, and formulation development. This guide synthesizes available data to provide a practical reference for laboratory and development settings.

Solubility Profile of this compound

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound possesses a polar secondary amine group capable of acting as a hydrogen bond acceptor, and to a lesser extent, a donor. This is contrasted with its nonpolar four-carbon backbone. This dual character dictates its solubility across different solvents.

2.1 Aqueous Solubility

This compound is miscible with water[1][2]. Miscibility, as opposed to simple solubility, means that it can dissolve in water at any proportion, forming a single homogeneous phase. This high degree of aqueous solubility is attributed to the ability of the polar amine group to form strong hydrogen bonds with water molecules[3].

2.2 Organic Solvent Solubility

The following table summarizes the expected solubility of this compound in common laboratory solvents, categorized by solvent class.

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Miscible / Very Soluble | The amine group forms strong hydrogen bonds with the hydroxyl groups of protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Soluble | The polar nature of the amine group interacts favorably with the dipole moments of polar aprotic solvents. Primary amines are known to react with ketones like acetone[1]. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Soluble | The nonpolar C₄H₉ hydrocarbon portion of the molecule interacts well with nonpolar solvents through London dispersion forces. Amines are generally soluble in ether and benzene[3][4]. |

Physicochemical Properties

A summary of key physicochemical properties for this compound is provided below for reference.

| Property | Value | Reference(s) |

| CAS Number | 627-37-2 | [1] |

| Molecular Formula | C₄H₉N | [1] |

| Molecular Weight | 71.12 g/mol | [1][5] |

| Appearance | Colorless liquid | [2] |

| Density | 0.741 g/mL at 25 °C | [1][5] |

| Boiling Point | 64-66 °C | [1][5] |

| Flash Point | -28 °C (-18.4 °F) | [5] |

| pKa | 9.88 ± 0.10 (Predicted) | [1] |

Experimental Protocols for Solubility Determination

To ensure reproducibility and accuracy, solubility determination should follow standardized methodologies. The OECD (Organisation for Economic Co-operation and Development) guidelines are globally recognized for this purpose.

4.1 Water Solubility Determination (OECD Test Guideline 105)

The OECD Test Guideline 105 describes two primary methods for determining water solubility: the Column Elution Method (for solubilities < 10⁻² g/L) and the Flask Method (for solubilities > 10⁻² g/L)[6]. Given that this compound is miscible with water, the Flask Method is the appropriate conceptual framework, although its purpose is typically to find a saturation limit, which does not exist for miscible substances. The protocol is presented here as the standard procedure for substances where the solubility is high but not necessarily infinite.

Flask Method (Shake-Flask)

This method, also known as the shake-flask method, is considered the most reliable technique for measuring the thermodynamic solubility of a substance[7][8].

Principle: An excess amount of the test substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Mechanical shaker or magnetic stirrer with thermostatic control.

-

Constant temperature bath (e.g., 20 ± 0.5 °C)[6].

-

Flasks or vials with sufficient volume and tight-fitting, inert stoppers.

-

Centrifuge with temperature control (optional, but recommended).

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)).

Procedure:

-

Preparation: Add an amount of this compound to a flask that is clearly in excess of its expected solubility limit. Add a known volume of purified water (e.g., deionized or distilled).

-

Equilibration: Seal the flask and place it in the constant temperature bath. Agitate the mixture at a controlled speed. The equilibration time is critical and must be sufficient to reach a plateau in concentration; for many compounds, this can take 24 to 48 hours[8][9]. Preliminary tests are often run to determine the necessary time to achieve equilibrium[6].

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the mixture to stand in the temperature bath for at least 24 hours to allow for phase separation. To ensure complete separation of undissolved substance, the sample is typically centrifuged at the same temperature. Filtration may also be used.

-

Sampling and Analysis: Carefully extract an aliquot of the clear, supernatant aqueous phase.

-

Quantification: Dilute the aliquot appropriately and measure the concentration of this compound using a pre-calibrated analytical method (e.g., GC-FID). The analysis should be performed in triplicate.

Visualized Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Solubility based on molecular interactions.

Caption: Workflow for the Shake-Flask solubility test.

References

- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. byjus.com [byjus.com]

- 4. csustan.edu [csustan.edu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. quora.com [quora.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. N-Methylallylamine | C4H9N | CID 69391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

An In-depth Technical Guide to the Physicochemical Properties of N-Allylmethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of N-Allylmethylamine (CAS No. 627-37-2), a key intermediate in various chemical syntheses. The following sections detail its core physical properties, standardized experimental protocols for their determination, and logical workflows for these procedures.

Core Physicochemical Data

This compound is a colorless to light yellow liquid recognized for its utility as a functional monomer and a building block in the synthesis of more complex molecules, including pharmaceutical compounds.[1][2][3][4] Accurate knowledge of its physical properties, such as boiling point and density, is critical for process design, safety, and quality control in a laboratory or industrial setting.

The physical properties of this compound are summarized in the table below. The data presented are collated from various chemical suppliers and databases and represent typical literature values.

| Property | Value | Conditions |

| Boiling Point | 64-66 °C | at 760 mmHg (lit.) |

| Density | 0.741 g/mL | at 25 °C (lit.) |

| Molecular Formula | C₄H₉N | |

| Molecular Weight | 71.12 g/mol | |

| Refractive Index | n20/D 1.412 | at 20 °C (lit.) |

| Flash Point | -28 °C | closed cup |

| Water Solubility | Miscible |

The boiling point of a secondary amine like this compound is influenced by its ability to form hydrogen bonds, though these are generally weaker than in primary amines or alcohols of similar molecular weight.[8][9][10][11] Its density is a fundamental property for mass-to-volume conversions in experimental setups.

Experimental Protocols

The following protocols describe standard laboratory procedures for the determination of the boiling point and density of a liquid chemical such as this compound.

This method is suitable for determining the boiling point of a volatile and flammable liquid.

Materials:

-

Round-bottom flask (50 mL)

-

Distillation head with a port for a thermometer

-

Condenser (Liebig or similar)

-

Receiving flask

-

Calibrated thermometer (-10 to 110 °C)

-

Heating mantle with a stirrer

-

Boiling chips

-

This compound sample (≥ 20 mL)

-

Standard laboratory glassware and clamps

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Place the round-bottom flask in the heating mantle.

-

Sample Preparation: Add approximately 20-25 mL of this compound and a few boiling chips to the round-bottom flask.

-

Thermometer Placement: Position the thermometer in the distillation head so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: Begin heating the sample gently. The liquid should boil smoothly without bumping.

-

Equilibrium Establishment: As the vapor rises, it will condense on the thermometer bulb. The temperature will rise and then stabilize. This stable temperature, observed when the vapor and liquid are in equilibrium, is the boiling point.

-

Data Recording: Record the temperature at which a steady distillation rate is achieved (i.e., condensate is consistently forming and dripping into the receiving flask). This plateau temperature is the observed boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, the observed boiling point may need to be corrected to the normal boiling point.

Safety Precautions:

-

This compound is highly flammable and toxic.[5] All procedures must be conducted in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ensure there are no open flames or ignition sources nearby.

This method provides a precise measurement of liquid density.

Materials:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

-

Analytical balance (readable to ±0.0001 g)

-

Calibrated thermometer

-

Constant temperature water bath set to 25 °C

-

This compound sample

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

Pycnometer Calibration:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in the constant temperature water bath at 25 °C for at least 20 minutes to reach thermal equilibrium.

-

Remove the pycnometer, carefully dry the exterior, and weigh it. Record the mass (m₂).

-

The volume of the pycnometer (V) can be calculated using the density of water at 25 °C (ρ_water ≈ 0.99704 g/mL) and the mass of the water (m₂ - m₁).

-

-

Sample Measurement:

-

Empty the pycnometer, rinse it with acetone, and dry it completely.

-

Fill the dry pycnometer with the this compound sample.

-

Equilibrate the filled pycnometer in the 25 °C water bath for 20 minutes.

-

Remove, dry the exterior, and weigh the pycnometer containing the sample. Record the mass (m₃).

-

-

Density Calculation:

-

Calculate the mass of the this compound sample: m_sample = m₃ - m₁.

-

Calculate the density of the sample (ρ_sample) using the formula: ρ_sample = m_sample / V.

-

Workflow Visualizations

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination via Pycnometry.

References

- 1. Cas 627-37-2,this compound | lookchem [lookchem.com]

- 2. This compound | 627-37-2 [chemicalbook.com]

- 3. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound, 96% | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. This compound 96 627-37-2 [sigmaaldrich.com]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. scienceready.com.au [scienceready.com.au]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

N-Allylmethylamine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylmethylamine, a secondary amine with the chemical formula C₄H₉N, serves as a versatile building block in organic synthesis and polymer chemistry. This technical guide provides an in-depth overview of its synonyms, alternative names, and key chemical and physical properties. Detailed experimental protocols for its synthesis and its application as a functional monomer in polymerization processes are presented. Furthermore, this document illustrates key reaction pathways and experimental workflows through schematic diagrams to facilitate a deeper understanding for researchers and professionals in chemical and materials science.

Chemical Identity and Synonyms

This compound is known by several alternative names in scientific literature and commercial catalogs. A comprehensive list of these synonyms and identifiers is provided below to aid in unambiguous identification.

| Identifier Type | Value |

| IUPAC Name | N-methylprop-2-en-1-amine[1] |

| CAS Number | 627-37-2[2][3] |

| EC Number | 210-996-0[3] |

| Molecular Formula | C₄H₉N[2][4] |

| Molecular Weight | 71.12 g/mol [2][3] |

| Linear Formula | CH₂=CHCH₂NHCH₃[3] |

| InChI | InChI=1S/C4H9N/c1-3-4-5-2/h3,5H,1,4H2,2H3[5] |

| InChIKey | IOXXVNYDGIXMIP-UHFFFAOYSA-N[1] |

| SMILES | CNCC=C[1] |

Common Synonyms and Alternative Names: [1][4][6][7][8]

-

N-Methylallylamine

-

Methylallylamine

-

Allylmethylamine

-

2-Propen-1-amine, N-methyl-

-

N-Allyl-N-methylamine

-

n-methyl-2-propen-1-amine

-

n-methyl-allylamin

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 64-66 °C (lit.) | [4] |

| Density | 0.741 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.412 (lit.) | [4] |

| Flash Point | -19 °F (-28 °C) - closed cup | [3][4] |

| Water Solubility | Miscible | [4] |

| Storage Temperature | 2-8°C | [4] |

| pKa | 9.88 ± 0.10 (Predicted) | [4] |

| Beilstein/REAXYS No. | 1098387 | [3] |

Applications

This compound is utilized in several areas of chemical synthesis and materials science. Its primary applications include its role as a key intermediate in the production of other chemicals and as a functional monomer in the synthesis of specialized polymers.[4][9]

-

Chemical Intermediate: It is a precursor in the synthesis of N-allyl-α,α-dichloro-N-methylacetamide.[4][9]

-

Polymer Science: this compound is employed as a functional monomer. For instance, it is used to coordinate with Cd(II)/Zn(II) ions in the creation of poly(methyl methacrylate-butyl methacrylate-N-allylmethylamine) (PMBA) films. These films have applications in the development of photo-catalytic cells.[4][9]

Caption: Logical flow of this compound applications.

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the reaction of allyl chloride with methylamine.[3]

Materials:

-

Allyl chloride

-

40% aqueous solution of methylamine

-

Hydrochloric acid (HCl)

-

Potassium hydroxide (B78521) (KOH)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure: [3]

-

To a 40% aqueous solution of methylamine, add allyl chloride in a 4:1 molar ratio in portions at room temperature with constant stirring.

-

Continue stirring the solution at room temperature for 3-4 hours.

-

Carefully acidify the reaction mixture with HCl.

-

Extract the unreacted allyl chloride with diethyl ether.

-

Concentrate the aqueous amine hydrochloride solution under reduced pressure.

-

Transfer the concentrated solution to a Favorsky flask equipped with a Liebig condenser and a receiver cooled with ice.

-

Slowly add a highly concentrated solution of KOH to the heated reaction mixture.

-

Collect the fraction boiling between 40-70°C.

-

Dry the collected fraction over MgSO₄ and store in a refrigerator.

-

After 24 hours, decant the amine layer, dry it again over MgSO₄, and distill it from a Favorsky flask to yield pure this compound (boiling point: 64-66°C).

Caption: Workflow for the synthesis of this compound.

Preparation of Poly(methyl methacrylate-co-butyl acrylate) Films

The following is a general procedure for the free-radical polymerization of methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA), which can be adapted to include this compound as a functional monomer.[4]

Materials:

-

Methyl methacrylate (MMA)

-

Butyl acrylate (BA)

-

This compound (as functional monomer, if desired)

-

Benzoyl peroxide (initiator)

-

N,N-dimethylaniline (promoter)

-

10% Sodium hydroxide solution

Procedure: [4]

-

Monomer Purification: Purify MMA and BA by extraction with a 10% sodium hydroxide solution to remove inhibitors.

-

Initiator and Promoter Addition: In a reaction vessel, add 10 ml of the monomer mixture (e.g., a 65:35 ratio of MMA:BA). To this, add 1 drop of N,N-dimethylaniline and 0.1 g of benzoyl peroxide. If incorporating this compound, it would be added at this stage at the desired molar ratio.

-

Polymerization: Place the reaction mixture in a boiling water bath. Monitor the progress of the polymerization.

-

Isolation of Polymer: After approximately 15 minutes, cool the reaction vessel and dissolve the resulting polymer in 10-15 ml of acetone.

-

Precipitation: Vigorously stir and pour the polymer solution into a beaker containing 80-100 ml of methanol to precipitate the polymer.

-

Filtration and Drying: Collect the precipitated polymer by vacuum filtration and dry it to determine the percent conversion.

-

Film Casting: Prepare a 20% (w/v) solution of the dried polymer in acetone and cast it onto a glass plate. Allow the solvent to evaporate to form a clear film.

Caption: Workflow for PMMA-co-PBA film preparation.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Classifications: Highly flammable liquid and vapor, Toxic if swallowed, in contact with skin, or if inhaled, Causes severe skin burns and eye damage.[1][3]

-

Personal Protective Equipment (PPE): Faceshields, gloves, goggles, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is 2-8°C.[4]

Conclusion

This compound is a valuable chemical compound with established applications in organic synthesis and polymer chemistry. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and use in polymerization. The provided diagrams offer a clear visual representation of these processes. It is imperative that researchers and scientists adhere to strict safety protocols when handling this compound due to its hazardous nature.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. One Part of Chemistry: Synthesis of poly(methyl methacrylate) or poly(methyl methacrylate)-co-poly(butyl acrylate) & characterization of the polymers by infrared spectroscopy (IR) [1chemistry.blogspot.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Methylallylamine | C4H9N | CID 69391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 96% | Fisher Scientific [fishersci.ca]

- 9. lookchem.com [lookchem.com]

Reactivity of the Allyl Group in N-Allylmethylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylmethylamine (CH₂=CHCH₂NHCH₃) is a versatile bifunctional molecule that incorporates a reactive allyl group and a nucleophilic secondary amine. This combination makes it a valuable building block in organic synthesis, polymer chemistry, and drug discovery. The reactivity of the allyl group, characterized by its carbon-carbon double bond and adjacent allylic protons, is central to its synthetic utility. This guide provides a comprehensive technical overview of the key reactions involving the allyl moiety of this compound, including electrophilic and radical additions, oxidation, reduction, and transition metal-catalyzed transformations. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to serve as a foundational resource for researchers exploring the synthetic potential of this compound.

Introduction

The allyl group is a common and highly reactive functional group in organic chemistry. Its reactivity stems from the presence of a π-system and the relatively weak C-H bonds at the allylic position, which can be readily cleaved to form a resonance-stabilized allylic radical or cation. In this compound, the proximity of the methylamino group can influence the reactivity of the allyl moiety through electronic and steric effects, as well as by acting as a directing group in certain reactions. Understanding and controlling the diverse reactivity of the allyl group is crucial for leveraging this compound as a precursor in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and functional polymers.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for this compound is provided in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 627-37-2 | |

| Molecular Formula | C₄H₉N | |

| Molecular Weight | 71.12 g/mol | |

| Boiling Point | 64-66 °C (lit.) | |

| Density | 0.741 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.412 (lit.) |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Peak Assignments | Reference(s) |

| ¹H NMR (CDCl₃) | δ 5.8 (m, 1H, -CH=), 5.1 (m, 2H, =CH₂), 3.1 (d, 2H, -NCH₂-), 2.3 (s, 3H, -NCH₃), 1.2 (s, 1H, -NH) | |

| ¹³C NMR (CDCl₃) | δ 136.0 (-CH=), 116.0 (=CH₂), 55.0 (-NCH₂-), 35.0 (-NCH₃) | |

| IR (neat) | ν (cm⁻¹) 3300 (N-H), 3080 (=C-H), 1645 (C=C), 995, 915 (=C-H bend) | |

| Mass Spectrum (EI) | m/z 71 (M⁺), 56, 44, 42, 30 |

Reactivity of the Allyl Group

The allyl group in this compound undergoes a variety of chemical transformations, which can be broadly categorized as additions to the double bond, reactions at the allylic position, and transition metal-catalyzed processes.

Additions to the Carbon-Carbon Double Bond

The double bond of this compound is susceptible to attack by electrophiles. The regioselectivity of these reactions is governed by the stability of the resulting carbocation intermediate. According to Markovnikov's rule, the electrophile will add to the terminal carbon (C-3) to form a more stable secondary carbocation at the internal carbon (C-2). The presence of the electron-withdrawing ammonium (B1175870) group under acidic conditions can influence the rate and outcome of these reactions.

-

Hydrohalogenation: The addition of hydrogen halides (HX) is expected to proceed via a Markovnikov mechanism to yield 2-halo-N-methylpropan-1-amine.

-

Hydration: Acid-catalyzed hydration will likely produce 1-(methylamino)propan-2-ol.

In contrast to electrophilic addition, radical addition to the double bond of this compound typically proceeds via an anti-Markovnikov mechanism. This is due to the formation of the more stable radical intermediate.

-

Addition of HBr with Peroxides: In the presence of peroxides, HBr adds to the double bond to yield 3-bromo-N-methylpropan-1-amine.

The addition of an amine across the double bond of an alkene, known as hydroamination, is a highly atom-economical method for the synthesis of diamines. While challenging, transition metal catalysts have been developed to facilitate this transformation. For this compound, this can be an intermolecular or intramolecular reaction. Rhodium-catalyzed hydroamination of allylic amines with primary amines can produce vicinal diamines.

Oxidation Reactions

The double bond of this compound can be epoxidized to form an oxirane ring. Common epoxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, with the oxygen atom adding to one face of the double bond. The presence of the amine can influence the stereochemical outcome through directed epoxidation, especially after protonation.

Table 3: Predicted Outcome of Epoxidation of this compound

| Reagent | Product | Expected Yield |

| m-CPBA | 2-((methylamino)methyl)oxirane | Moderate to High |

Experimental Protocol: Epoxidation of this compound (Adapted from analogous systems)

-

Dissolve this compound (1.0 eq.) in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reduction of the Allyl Group

The double bond of the allyl group can be readily reduced to a single bond through catalytic hydrogenation. This reaction is typically high-yielding and proceeds under mild conditions.

Table 4: Predicted Outcome of Catalytic Hydrogenation of this compound

| Catalyst | Product | Expected Yield |

| Pd/C, H₂ | N-Methylpropylamine | High |

| PtO₂, H₂ | N-Methylpropylamine | High |

| Raney Ni, H₂ | N-Methylpropylamine | High |

Experimental Protocol: Catalytic Hydrogenation of this compound

-

In a pressure vessel, dissolve this compound in a suitable solvent such as methanol (B129727) or ethanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by distillation if necessary.

Transition Metal-Catalyzed Reactions

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, involving the palladium-catalyzed reaction of an unsaturated halide with an alkene. Unprotected allylamines, including this compound, can participate in this reaction to form substituted cinnamylamine (B1233655) derivatives, which are important pharmacophores. The reaction with aryl iodides often proceeds with high regioselectivity.

Olefin metathesis has emerged as a versatile tool in organic synthesis. While direct examples with this compound are scarce, related N-allyl compounds can undergo ring-closing metathesis (RCM) to form nitrogen-containing heterocycles, a common structural motif in pharmaceuticals.

Polymerization

This compound can act as a monomer in polymerization reactions. Due to the presence of the allyl group, it can undergo free-radical polymerization. The protonation of the amine group in acidic media can influence the polymerization process by reducing degradative chain transfer. Copolymers of this compound can also be synthesized, leading to materials with tailored properties.

This compound in Drug Development

The structural motifs accessible from this compound are prevalent in many biologically active compounds. The ability to functionalize the allyl group or incorporate the entire molecule into larger scaffolds makes it a valuable building block for the synthesis of novel drug candidates. For instance, the formation of substituted pyrrolidines and other nitrogen heterocycles through reactions of the allyl group opens avenues for creating compounds with potential therapeutic applications.

Conclusion

The allyl group in this compound exhibits a rich and diverse reactivity profile, enabling a wide range of synthetic transformations. From additions and oxidations of the double bond to transition metal-catalyzed cross-coupling and polymerization reactions, this compound serves as a versatile platform for the synthesis of complex nitrogen-containing molecules. The interplay between the allyl moiety and the adjacent amino group provides opportunities for controlling selectivity and accessing unique molecular architectures. This guide provides a foundational understanding of this reactivity, offering valuable insights for researchers in organic synthesis, materials science, and medicinal chemistry. Further exploration into the diastereoselective and enantioselective transformations of this compound will undoubtedly unlock its full potential as a key synthetic intermediate.

The Nucleophilic Character of N-Allylmethylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylmethylamine, a secondary amine, is a versatile reagent in organic synthesis, valued for its unique structural features and reactivity. Its nucleophilic character is central to its utility, enabling the formation of carbon-nitrogen bonds in a variety of chemical transformations. This technical guide provides a comprehensive analysis of the nucleophilic properties of this compound, including a discussion of the structural and environmental factors that govern its reactivity. Quantitative data, including its predicted basicity, are presented alongside comparative data for other secondary amines to contextualize its nucleophilic strength. Detailed experimental protocols for key classes of reactions where this compound acts as a nucleophile—SN2 alkylation, conjugate addition, and epoxide ring-opening—are provided. Furthermore, this guide includes visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its chemical behavior.

Introduction to the Nucleophilicity of Amines

The nucleophilicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to attack an electrophilic center.[1] This property is influenced by a combination of electronic and steric factors. As a secondary amine, this compound's nucleophilic character is enhanced by the electron-donating inductive effect of its two alkyl substituents (a methyl and an allyl group), which increases the electron density on the nitrogen atom.[2] However, these substituents also introduce steric hindrance around the nitrogen, which can modulate its reactivity, particularly with bulky electrophiles.[1][2]

Generally, the nucleophilicity of amines correlates with their basicity; a more basic amine is often a stronger nucleophile.[3] However, this correlation is not always linear, as nucleophilicity is more sensitive to steric effects than basicity.[3]

Factors Influencing the Nucleophilicity of this compound

The nucleophilic behavior of this compound is a result of the interplay of several factors:

-

Inductive Effect: The methyl and allyl groups are both electron-donating, increasing the electron density on the nitrogen atom and enhancing its nucleophilicity compared to a primary amine.[4]

-

Steric Hindrance: As a secondary amine, this compound is more sterically hindered than a primary amine, which can decrease its reactivity towards sterically demanding electrophiles.[1][3] However, it is generally less hindered than a tertiary amine.

-

The Allyl Group: The electronic effect of the allyl group is primarily inductive and electron-donating. While the double bond introduces sp²-hybridized carbons, they are not directly attached to the nitrogen, so any electron-withdrawing resonance effect is negligible.

-

Solvent Effects: The choice of solvent can significantly impact the nucleophilicity of an amine. In protic solvents, hydrogen bonding to the lone pair of the amine can decrease its nucleophilicity. Aprotic solvents are generally preferred for reactions involving amine nucleophiles.

Quantitative Data on this compound and Related Amines

| Compound | Structure | Type | pKa of Conjugate Acid | Mayr's Nucleophilicity Parameter (N) (in CH₃CN) |

| This compound | CH₂=CHCH₂NHCH₃ | Secondary | 9.88 ± 0.10 (Predicted) | Not Experimentally Determined |

| Diethylamine (B46881) | (CH₃CH₂)₂NH | Secondary | 10.98 | 18.58 |

| Dipropylamine | (CH₃CH₂CH₂)₂NH | Secondary | 11.00 | Not Widely Reported |

| Piperidine | C₅H₁₀NH | Secondary | 11.12 | 18.58 |

| Morpholine (B109124) | C₄H₈ONH | Secondary | 8.33 | 15.65 |

Data for diethylamine, piperidine, and morpholine are from established literature sources. The pKa for this compound is a predicted value.

The predicted pKa of this compound is slightly lower than that of simple dialkylamines like diethylamine and dipropylamine. This may suggest a slightly reduced basicity and potentially nucleophilicity, possibly due to the electronic influence of the allyl group. However, it is expected to be a competent nucleophile in a variety of reactions.

Key Reactions Involving this compound as a Nucleophile

This compound can participate in a wide range of nucleophilic reactions. The following sections detail the mechanisms and provide generalized experimental protocols for three common classes of these reactions.

Nucleophilic Substitution (SN2) with Alkyl Halides

This compound readily reacts with primary and some secondary alkyl halides via an SN2 mechanism to form tertiary amines. The reaction involves the backside attack of the amine on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide ion.

Caption: SN2 reaction of this compound with an alkyl halide.

Experimental Protocol: Synthesis of N-allyl-N-methylbenzylamine

-

Materials: this compound, benzyl (B1604629) bromide, potassium carbonate, acetonitrile, diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of this compound (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

-

To this stirred suspension, add benzyl bromide (1.05 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 50 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica (B1680970) gel.

-

Conjugate (Michael) Addition to α,β-Unsaturated Carbonyls

This compound can act as a Michael donor in a conjugate addition reaction with α,β-unsaturated carbonyl compounds (Michael acceptors). The nucleophilic nitrogen attacks the β-carbon of the unsaturated system.

References

N-Allylmethylamine: A Comprehensive Technical Guide for Researchers in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylmethylamine is a versatile bifunctional molecule that serves as a crucial precursor in a multitude of organic syntheses. Its unique structure, incorporating both a reactive allyl group and a secondary amine, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of this compound's role in organic synthesis, with a particular focus on its application in the development of pharmaceuticals. This document covers its synthesis, physicochemical properties, and its utility in key reactions such as N-alkylation for the synthesis of antifungal agents, palladium-catalyzed cross-coupling reactions, and ring-closing metathesis for the formation of nitrogen-containing heterocycles. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to assist researchers in leveraging the full potential of this important synthetic building block.

Introduction